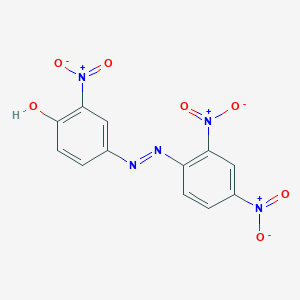

2-Nitro-4-(2',4'-dinitrophenylazo)phenol

Description

BenchChem offers high-quality 2-Nitro-4-(2',4'-dinitrophenylazo)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(2',4'-dinitrophenylazo)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H7N5O7 |

|---|---|

Molecular Weight |

333.21 g/mol |

IUPAC Name |

4-[(2,4-dinitrophenyl)diazenyl]-2-nitrophenol |

InChI |

InChI=1S/C12H7N5O7/c18-12-4-1-7(5-11(12)17(23)24)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,18H |

InChI Key |

AFACWIHTAHXNEB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

CAS number 1435-60-5 2-nitro-4-(2,4-dinitrophenylazo)phenol isomers

Technical Guide: CAS 1435-60-5 & 2-Nitro-4-(2,4-dinitrophenylazo)phenol Isomers

Executive Summary: Identity & Structural Distinction This technical guide addresses a critical nomenclature discrepancy often found in chemical databases. The CAS number 1435-60-5 formally refers to 4-(4-Nitrophenylazo)phenol (a mono-nitro compound).[][2][3][4][5] However, the chemical name provided—2-nitro-4-(2,4-dinitrophenylazo)phenol —describes a highly nitrated derivative (a tri-nitro compound) often used as a specialized metabolic probe or solvatochromic dye.[2][4]

This guide prioritizes the Tri-nitro compound (2-nitro-4-(2,4-dinitrophenylazo)phenol) as the primary subject of technical depth, while referencing CAS 1435-60-5 as the parent scaffold.[2][4] The "Isomers" section focuses on the complex Azo-Hydrazone Tautomerism and Geometric Isomerism inherent to these structures, which are vital for drug development assays involving azoreductase activity.[6]

Part 1: Chemical Identity & Structural Dynamics[6]

The two compounds are structurally distinct but share a core azobenzene scaffold.[4][6] The tri-nitro variant exhibits significantly altered electronic properties due to the electron-withdrawing nature of the additional nitro groups.[6]

Table 1: Comparative Chemical Identity

| Feature | Parent Scaffold (CAS 1435-60-5) | Target Compound (Tri-Nitro) |

| Common Name | Disperse Orange 1 (Analogue) | 2-Nitro-4-(2,4-dinitrophenylazo)phenol |

| Structure | Mono-nitro (Para-position on phenyl ring) | Tri-nitro (2,4-dinitro on phenyl; 2-nitro on phenol) |

| Formula | ||

| Key Property | Classic Azo Dye | High Electron Deficiency (Strong Hydrazone Character) |

| Primary Isomerism | Azo-Hydrazone Tautomerism |

The Core Concept: Azo-Hydrazone Tautomerism

For researchers, the critical "isomer" of interest is not just the static structure, but the dynamic equilibrium between the Azo-Enol and Hydrazone-Keto forms.[2]

-

Mechanism: The hydroxyl group (-OH) on the phenol ring can donate a proton to the azo nitrogen (-N=N-), rearranging the double bonds to form a quinone-like hydrazone structure.[2]

-

Impact of Nitro Groups: In the Tri-nitro target, the strong electron-withdrawing nitro groups at the ortho and para positions of the phenyl ring pull electron density, stabilizing the Hydrazone tautomer. This makes the molecule appear redder and affects its binding affinity in protein assays.[4][6]

Part 2: Isomerism Landscape

This section details the three specific types of isomerism relevant to 2-nitro-4-(2,4-dinitrophenylazo)phenol.

Tautomeric Isomers (Azo vs. Hydrazone)

This is the dominant form of structural variation in solution.[4]

-

Azo Form (Enol): Predominant in non-polar solvents.[4][6] Characterized by

bond.[4][6] -

Hydrazone Form (Keto): Predominant in polar solvents and solid state.[4][6] Characterized by

and -

Detection:

-NMR will show a distinct shift for the N-H proton (~14-16 ppm) in the hydrazone form, distinct from the phenolic O-H.[2]

Geometric Isomers ( or Trans/Cis)

Like all azobenzenes, this molecule undergoes photoisomerization.[4][6]

-

Trans (

): Thermodynamically stable.[4][6] Planar configuration allowing intramolecular Hydrogen bonding (between Phenol-OH and Azo-N).[2][4][6] -

Cis (

): Metastable, formed upon UV irradiation.[4][6] The steric bulk of the ortho-nitro groups in the tri-nitro compound creates a high rotational barrier, making the Cis form short-lived.[2][6]

Regioisomers (Synthesis By-products)

During synthesis, "isomers" may refer to impurities where the coupling occurred at the wrong position:

-

Target: Coupling at para position relative to OH (due to steric hindrance of the ortho-nitro group).[2][4]

-

Impurity: Coupling at the ortho position (between OH and NO2), though this is sterically disfavored.[4]

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of 2-nitro-4-(2,4-dinitrophenylazo)phenol via diazotization and coupling.

Reagents:

-

Sodium Nitrite (

)[2][4] -

Sulfuric Acid (

) or Nitrosyl Sulfuric Acid[2][4] -

Sodium Hydroxide (

)[2][4]

Protocol:

-

Diazotization (The Critical Step):

-

Coupling:

-

Purification:

Part 4: Visualization of Pathways

Diagram 1: Synthesis Logic & Tautomeric Equilibrium

The following diagram illustrates the synthesis flow and the dynamic equilibrium of the final product.

Caption: Synthesis pathway showing diazotization of 2,4-dinitroaniline and subsequent coupling, leading to the tautomeric product equilibrium.

Part 5: Biological & Pharmaceutical Relevance[6][13]

For drug development professionals, this compound serves as a model for reductive metabolism .[4][6]

-

Azoreductase Probe:

-

The azo bond (

) is a primary target for bacterial azoreductases (e.g., in the human colon).[2][4] -

Cleavage Products: Reduction yields 2,4-diamino-1-nitrobenzene and 2-amino-4-nitrophenol .[2][4]

-

Significance: These metabolites are potential genotoxins.[4][6] Using this isomer allows researchers to study the kinetics of electron transfer in highly electron-deficient systems.[4][6]

-

-

Prodrug Linker Chemistry:

-

Safety & Handling (Self-Validating Protocol):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73560, 4-[(4-Nitrophenyl)diazenyl]phenol (CAS 1435-60-5).[2][4][6] Retrieved from [Link][2][4]

-

Organic Syntheses (1945). 2-Amino-4-nitrophenol (Reduction product analysis).[2][4][6] Organic Syntheses, Coll.[4][6] Vol. 3, p.82. Retrieved from [Link][4][6]

-

Keck, A., et al. (1997). Mechanism of reduction of azo dyes by azoreductase.[4][6] Applied and Environmental Microbiology.[4][6] (Contextual grounding for azoreductase mechanism).

Sources

- 2. 4-(4-NITROPHENYLAZO)PHENOL CAS#: 1435-60-5 [m.chemicalbook.com]

- 3. 4-(4-Nitrophenylazo)phenol | CAS 1435-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Phenol, 4-[(2-nitrophenyl)azo]- | C12H9N3O3 | CID 564717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Nitrophenylazo)phenol | CymitQuimica [cymitquimica.com]

- 6. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Molecular Engineering of Chromogenic Ionophores for Alkali Metal Detection

Executive Summary

The precise detection of alkali metals (

Chromogenic ionophores bridge this gap by translating a molecular recognition event directly into a macroscopic optical signal (color change). This guide details the molecular architecture, mechanistic validation, and experimental protocols required to develop high-fidelity optical sensors for alkali metals.

The Molecular Architecture: "Lock and Key" Optics

To design a successful chromogenic sensor, one must couple a recognition unit (the lock) with a transduction unit (the signal).

Size-Match Selectivity Rules

The thermodynamic affinity of an ionophore is governed by the cavity-size-to-ion-radius ratio. Deviating from these pairings results in poor selectivity.

| Target Ion | Ionic Radius ( | Optimal Ionophore Scaffold | Cavity Size ( |

| Lithium ( | 0.76 | 12-Crown-4 / 14-Crown-4 | 1.2 – 1.5 |

| Sodium ( | 1.02 | 15-Crown-5 / Calix[4]arene | 1.7 – 2.2 |

| Potassium ( | 1.38 | 18-Crown-6 / Calix[6]arene | 2.6 – 3.2 |

| Cesium ( | 1.67 | 21-Crown-7 | 3.4 – 4.3 |

Signal Transduction Design

The chromophore must be electronically coupled to the binding site. The two dominant architectures are:

-

Pendant Chromophores: The dye is attached via a flexible linker. Binding induces a conformational change that alters the dye's environment.

-

Backbone Integration: The chromophore is part of the macrocycle itself. Binding directly perturbs the

-electron system (more sensitive).

Mechanistic Pathway Diagram

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism, the most common mode of action for these sensors.

Figure 1: The binding of the cationic metal stabilizes the electron density of the donor atoms (usually Oxygen or Nitrogen), altering the energy gap between the HOMO and LUMO of the attached chromophore, resulting in a spectral shift.

Mechanistic Principles: Why the Color Changes

Intramolecular Charge Transfer (ICT)

In a typical push-pull chromophore (e.g., a phenol group conjugated to a nitro group), the binding of a cation to the donor site (the phenol oxygen) reduces the electron-donating ability of that oxygen.

-

Result: A hypsochromic shift (blue shift) is often observed as the "push" of electrons is dampened.

-

Alternative: If the metal binds to the acceptor side, a bathochromic shift (red shift) occurs.

Proton-Dissociation (Deprotonation)

Some ionophores, like chromogenic crown ethers containing a phenol group, release a proton upon metal binding to maintain charge neutrality (if the metal is extracted from an aqueous phase).

-

Mechanism:

-

Result: The deprotonated phenolate anion has a vastly different absorption spectrum than the neutral phenol (e.g., Yellow

Violet).

Experimental Protocol: Validation via UV-Vis Titration

Objective: Determine the Association Constant (

Reagents & Preparation

-

Solvent: Anhydrous Acetonitrile (

) is preferred for initial screening to avoid competitive binding by water molecules. -

Host Stock:

solution of the Chromogenic Ionophore. -

Guest Stock:

solution of Metal Perchlorate (

Titration Workflow

Figure 2: Step-by-step UV-Vis titration workflow for determining binding constants.

Critical Considerations (The "Senior Scientist" Insight)

-

Isosbestic Points: The appearance of a clean isosbestic point (a wavelength where absorbance does not change) is the hallmark of a clean two-state equilibrium (Free

Bound). If the point drifts, you likely have side reactions or multiple stoichiometries. -

Water Contamination: In aprotic solvents, even trace water (ppm level) can compete with the metal for the crown ether cavity, artificially lowering the calculated

. Always use molecular sieves. -

Anion Interference: Avoid chloride salts in organic solvents if possible; they can form ion pairs that complicate the kinetics. Use

or

Data Analysis: Quantifying Performance

Stoichiometry: Job's Plot (Method of Continuous Variations)

To confirm the complex is 1:1 (Metal:Ionophore):

-

Prepare a series of solutions where the total molar concentration (

) is constant, but the mole fraction ( -

Plot Absorbance vs. Mole Fraction (

). -

Result: A maximum at

indicates 1:1 stoichiometry. A max at 0.33 indicates 1:2 (Metal:Ligand).

Binding Affinity: Benesi-Hildebrand Equation

For a 1:1 complex, use the double-reciprocal plot to find

-

Plot:

vs. -

Slope:

-

Intercept:

-

Calculation:

[1]

Comparative Performance Data

Typical values for high-performance chromogenic ionophores in Acetonitrile.

| Ionophore Class | Target | Binding Constant ( | Selectivity ( | |

| Nitrophenol-12-Crown-4 | 430 | 4.5 | ||

| Azo-Calix[4]arene | 360 | 5.2 | ||

| N-Benzoyl-18-Crown-6 | 300 | 5.8 |

References

-

Gunnlaugsson, T., et al. (2025). "Design principles for optical molecular sensors and photocontrolled receptors based on crown ethers." Russian Chemical Reviews. 2[1][3][4][5][6][7][2][8][9]

-

Kim, J. S., & Quang, D. T. (2007). "Calixarene-Derived Fluorescent Probes." Chemical Reviews. (Contextualized via search on Calixarene mechanisms). 10

-

Benesi, H. A., & Hildebrand, J. H. (1949). "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society. 11[3][4][7]

-

Sasaki, S., et al. (2022). "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives." RSC Advances. [3]

-

Suzuki, K., et al. (1996). "Design of lithium selective crown ethers: Synthesis, extraction and theoretical binding studies." Analytica Chimica Acta. 8[1][3][4][6][7][2][9]

-

Harris, S. J., et al. (1995). "Potassium ion-selective optodes based on the calix[6]arene hexaester." Analyst. 7[3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 5. researchgate.net [researchgate.net]

- 6. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 7. Potassium ion-selective optodes based on the calix[6]arene hexaester and application in human serum assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

2-Nitro-4-(2',4'-dinitrophenylazo)phenol synonyms and IUPAC name

This guide provides an in-depth technical analysis of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol , a specialized azo dye derivative characterized by its polynitro aromatic structure.[1] This document is designed for research scientists and chemical engineers, focusing on rigorous nomenclature, synthesis protocols, and physicochemical properties.[1]

Executive Summary

2-Nitro-4-(2',4'-dinitrophenylazo)phenol (CAS 54261-72-2) is a highly electron-deficient azo compound used primarily as a chromogenic reagent and intermediate in dye chemistry.[1] Its structure comprises a phenolic ring and a phenyl ring linked by an azo bridge, heavily substituted with nitro groups.[1] These electron-withdrawing groups impart significant acidity to the phenolic hydroxyl and distinct solvatochromic properties, making the compound valuable in spectrophotometric analysis and pH indication studies.[1]

Nomenclature & Identification

Accurate identification is critical for database verification and regulatory compliance.[1]

IUPAC Nomenclature Derivation

-

Parent Structure: Phenol (Benzenol).[1]

-

Principal Functional Group: Hydroxyl (-OH) at position 1.[1]

-

Substituents on Parent Ring:

-

Substituent on Azo Group: 2,4-Dinitrophenyl ring.[1]

-

Assembly: The azo group acts as the linker.[1] The substituent name is (2,4-dinitrophenyl)diazenyl.[1]

-

Full Systematic Name: 2-Nitro-4-[(2,4-dinitrophenyl)diazenyl]phenol [1]

Synonyms and Identifiers

| Identifier Type | Value |

| CAS Registry Number | 54261-72-2 |

| Systematic Name | 2-Nitro-4-[(2,4-dinitrophenyl)diazenyl]phenol |

| Inverted Name | Phenol, 2-nitro-4-[2-(2,4-dinitrophenyl)diazenyl]- |

| Structural Synonyms | 2,2',4'-Trinitro-4-hydroxyazobenzene |

| Molecular Formula | C₁₂H₇N₅O₇ |

| Molecular Weight | 333.21 g/mol |

| SMILES | Oc1ccc(cc1=O)N=Nc2c(cc(cc2)=O)=O |

Structural Chemistry & Properties

Electronic Structure

The molecule features three nitro groups distributed across two aromatic rings.[1]

-

Acidity Enhancement: The ortho-nitro group on the phenol ring and the para-azo group (linked to an electron-deficient dinitrophenyl ring) exert a massive inductive (-I) and mesomeric (-M) effect.[1] This significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol (pKa ~10), likely driving it into the range of 4.0–6.0.[1]

-

Tautomerism: Like many hydroxyazo dyes, this compound exists in equilibrium between the Azo-Enol and Hydrazone-Keto forms.[1] The strong electron-withdrawing nature of the 2,4-dinitrophenyl moiety favors the hydrazone form in solution, influencing its absorption maximum (

).[1]

Physicochemical Data

| Property | Description / Value |

| Physical State | Crystalline solid (Powder) |

| Color | Deep Orange to Red (pH dependent) |

| Solubility (Water) | Insoluble (due to aromatic hydrophobicity) |

| Solubility (Organic) | Soluble in Acetone, DMSO, DMF, Ethanol |

| Solubility (Base) | Soluble in aqueous NaOH (forms deep violet/blue phenolate anion) |

| Melting Point | > 200°C (Decomposition likely due to nitro groups) |

Synthesis Protocol

The synthesis involves a classic azo coupling reaction.[1] However, due to the extremely weak basicity of 2,4-dinitroaniline, standard diazotization (HCl/NaNO₂) is ineffective.[1] The protocol requires Nitrosyl Sulfuric Acid conditions.[1]

Reaction Pathway Visualization

Figure 1: Convergent synthesis pathway via diazotization and azo coupling.[1]

Step-by-Step Methodology

Safety Precaution: Polynitro compounds are potentially explosive.[1][4] Handle small quantities behind a blast shield. Avoid heating dry solids.[1][5]

Step 1: Preparation of Nitrosyl Sulfuric Acid

-

Cool 10 mL of concentrated sulfuric acid (

) to 0°C in an ice-salt bath. -

Slowly add 0.7 g of Sodium Nitrite (

) with vigorous stirring. Ensure the temperature remains below 10°C to prevent decomposition.[1] -

Stir until the solid dissolves completely, forming a clear solution of nitrosyl sulfuric acid.

Step 2: Diazotization

-

Dissolve 1.83 g (10 mmol) of 2,4-Dinitroaniline in 10 mL of hot glacial acetic acid.

-

Cool the amine solution rapidly to room temperature (some precipitation may occur, which is fine).

-

Add the amine mixture dropwise to the stirred nitrosyl sulfuric acid at 0–5°C.

-

Stir for 1–2 hours at < 5°C. The solution should become clear/translucent yellow, indicating the formation of the diazonium salt.

Step 3: Coupling

-

Dissolve 1.39 g (10 mmol) of 2-Nitrophenol in 20 mL of 10% Sodium Hydroxide (

) solution. Cool to 0–5°C.[1] -

Slowly add the diazonium salt solution (from Step 2) to the phenolate solution over 30 minutes.

-

Critical Control: Maintain the pH between 8–9 by adding sodium carbonate (

) if the acid from the diazo mix lowers the pH too much.[1] -

A deep colored precipitate (the sodium salt of the dye) will form immediately.[1]

Step 4: Isolation & Purification

-

Stir the mixture for 2 hours, allowing it to warm to room temperature.

-

Acidify the mixture with dilute HCl to pH ~2 to protonate the phenolate.[1] The color will shift from violet/blue (anionic) to orange/yellow (neutral).[1]

-

Filter the crude solid.[1]

-

Recrystallization: Dissolve in hot acetic acid or ethanol/acetone mix, filter while hot, and cool to crystallize.

-

Dry in a vacuum desiccator over

.

Applications

Chromogenic Indicator

Due to the extended conjugation and the presence of an acidic phenolic group, this compound functions as a pH indicator.[1]

-

Acidic Medium: Yellow/Orange (Protonated form).[1]

-

Basic Medium: Deep Violet/Blue (Deprotonated phenolate form).[1]

-

Mechanism:[1][6] The negative charge on the phenolate oxygen delocalizes across the azo bridge to the nitro groups on the second ring, causing a massive bathochromic shift (Red Shift).[1]

Metal Chelation

While less common than pyridyl-azo dyes (like PAR), the ortho-nitro and ortho-hydroxy arrangement allows for weak coordination with transition metals (e.g.,

Safety & Handling (MSDS Summary)

| Hazard Class | Statement |

| Explosive | High Risk. Contains 3 nitro groups.[1] Do not grind or heat dry material.[1][5] |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] Nitro-aromatics can cause methemoglobinemia.[1] |

| Skin/Eye | Causes skin irritation and serious eye damage.[1] |

| Storage | Store wet (with water or ethanol) if possible to reduce explosion risk.[1] Keep cool. |

References

-

National Institute of Standards and Technology (NIST). "Phenol, 2,4-dinitro- (Related Synthesis Precursors)."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

-

Organic Syntheses. "2-Amino-4-nitrophenol (Coupling Component Preparation)." Org.[1][7][4][8] Synth. 1945, 25,[1] 5. Available at: [Link][1]

Sources

- 1. Stachyose 98 54261-98-2 from Stachys tuberifera [sigmaaldrich.com]

- 2. 4-(4-NITROPHENYLAZO)PHENOL CAS#: 1435-60-5 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-(2,4-DINITROANILINO)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Wholesale Pure Natural 99% D- Stachyose/ Stachyose for Food Additives CAS 54261-98-2 manufacturers and suppliers | Newgreen [ngherb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. STACHYOSE CAS 54261-98-2, CasNo.54261-98-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

Stability of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(2',4'-dinitrophenylazo)phenol, also known by its Colour Index name C.I. Mordant Brown 33, is a complex azo dye characterized by the presence of multiple electron-withdrawing nitro groups and a phenolic hydroxyl group. These structural features, while contributing to its chromophoric properties, also significantly influence its chemical stability in solution. This guide provides a comprehensive analysis of the factors governing the stability of this molecule, offering insights into its degradation pathways, analytical methodologies for its assessment, and best practices for its handling and storage in a research and development setting.

While specific kinetic and mechanistic studies on 2-Nitro-4-(2',4'-dinitrophenylazo)phenol are limited in publicly available literature, this guide synthesizes established principles of azo dye and nitrophenol chemistry to provide a robust framework for understanding its behavior in solution.

Molecular Structure and Physicochemical Properties

Understanding the inherent properties of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol is fundamental to predicting its stability. The molecule's structure features an azo bridge (-N=N-) connecting a 2-nitrophenol unit and a 2,4-dinitrophenyl unit.

Key Structural Features Influencing Stability:

-

Azo Group: The azo bond is often the most reactive site in azo dyes and is susceptible to reductive cleavage.[1][2]

-

Nitro Groups: The presence of three nitro groups, which are strong electron-withdrawing groups, significantly impacts the electron density of the aromatic rings and the azo bridge. This can influence the molecule's susceptibility to nucleophilic attack and its overall photo- and thermal stability.[3]

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo acid-base equilibria, which alters the molecule's electronic properties and solubility, thereby affecting its stability at different pH values.

Physicochemical Properties (Predicted and from related compounds):

| Property | Value/Information | Source/Analogy |

| Molecular Formula | C₁₂H₇N₅O₇ | |

| Molecular Weight | 333.22 g/mol | |

| Appearance | Yellow-brown powder | [4] |

| Solubility | Soluble in ethanol and ethylene glycol ether; slightly soluble in acetone; insoluble in other organic solvents. | [4] |

| λmax (in water) | ~442 nm | [5] |

Factors Influencing Solution Stability

The stability of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol in solution is not absolute and is influenced by a combination of environmental factors.

Influence of pH

The pH of the solution is a critical parameter governing the stability of phenolic azo dyes.[6][7][8] The phenolic hydroxyl group can deprotonate under alkaline conditions, forming a phenolate ion. This change in ionization state can alter the electronic structure of the entire molecule, potentially affecting the stability of the azo bond.

-

Acidic Conditions: In strongly acidic media, protonation of the azo group can occur, which may lead to hydrolytic cleavage, although azo dyes are generally more stable in acidic to neutral conditions.[9] For wool dyeing with Mordant Brown 33, a weak acid bath with a pH of 4 to 5 is recommended.[10] However, excess sulfuric acid can cause a color shift to red.[10]

-

Neutral Conditions: Generally, the dye is expected to exhibit reasonable stability.

-

Alkaline Conditions: Under alkaline conditions, the formation of the phenolate ion can increase the electron density of the aromatic system. While some azo dyes show increased degradation in alkaline media, the specific effect on this molecule requires experimental verification.[9] It is known that strong alkali treatment of Mordant Brown 33 causes a color change to yellow.[10]

Caption: Influence of pH on the chemical state of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol.

Influence of Solvent

The choice of solvent can significantly impact the stability of azo dyes through various solute-solvent interactions.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the nitro and hydroxyl groups, potentially influencing the electronic structure and stability. The solubility of Mordant Brown 33 in water and ethanol is noted to be as a yellow-brown solution.[4]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can also interact with the dye molecule, and their polarity can affect the position of the absorption maxima (solvatochromism). While slightly soluble in acetone, its stability in other polar aprotic solvents would need to be experimentally determined.[4]

-

Nonpolar Solvents: The dye is generally insoluble in nonpolar organic solvents.[4]

Influence of Temperature

Temperature is a key factor in the degradation of chemical compounds, including azo dyes.[6]

-

Thermal Degradation: Elevated temperatures can provide the activation energy required for the cleavage of the azo bond, leading to the formation of aromatic amines.[3] Studies on other azobenzene dyes have shown that thermal degradation results in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals.[3] The presence of electron-withdrawing groups, such as the nitro groups in this molecule, can enhance the dissociation of the phenyl-nitrogen bond.[3]

-

Kinetic Considerations: The rate of thermal degradation is expected to follow pseudo-first-order kinetics, with the rate constant increasing with temperature.

Influence of Light

Azo dyes are, by their nature, chromophores that absorb light in the visible and ultraviolet regions. This absorption of light can lead to photochemical reactions and degradation.

-

Photodegradation: Upon absorption of photons, the molecule can be promoted to an excited state, from which it can undergo various reactions, including isomerization of the azo bond (from the more stable trans-isomer to the cis-isomer) and, more importantly, cleavage of the azo bond.

-

Resistance to Photodegradation: Interestingly, a study on 2,4-dinitrophenol, a potential degradation product, found it to be resistant to photodegradation in aqueous solutions, which may have implications for the overall degradation profile of the parent dye.[11] The low photodegradation quantum yield of 2,4-dinitrophenol in water is a notable characteristic.[11]

-

Forced Degradation Studies: While not indicative of intrinsic stability, photocatalytic degradation studies of Mordant Brown 33 using nano Al2O3 under UV irradiation have shown significant degradation, highlighting its susceptibility to light in the presence of a catalyst.[5]

Potential Degradation Pathways

Based on the chemistry of azo dyes and nitrophenols, several degradation pathways can be postulated for 2-Nitro-4-(2',4'-dinitrophenylazo)phenol.

Caption: Postulated degradation pathways for 2-Nitro-4-(2',4'-dinitrophenylazo)phenol.

-

Reductive Cleavage: This is a common degradation pathway for azo dyes, particularly under anaerobic conditions or in the presence of reducing agents.[1] The azo bond is cleaved to form two primary aromatic amines: 2-amino-4-nitrophenol and 1,2,4-triaminobenzene .

-

Oxidative Cleavage: In the presence of strong oxidizing agents or under certain photocatalytic conditions, the azo bond can be cleaved. The degradation products would likely be further oxidized aromatic species.

-

Thermal/Photolytic Homolysis: High temperatures or UV/Vis light can induce homolytic cleavage of the C-N bonds adjacent to the azo group, leading to the formation of various radical species that can then undergo further reactions.[3]

-

Hydrolysis: Under certain pH and temperature conditions, the azo bond may undergo hydrolysis, although this is generally less common than reductive or oxidative cleavage.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.[12][13][14][15]

HPLC Method Development and Validation

A reversed-phase HPLC method with UV-Vis detection would be the primary choice for a stability-indicating assay.

Recommended HPLC Parameters (Starting Point):

| Parameter | Recommendation | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Good retention and separation of aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) | To elute the parent compound and a range of potential degradation products with varying polarities. |

| Detection | UV-Vis Diode Array Detector (DAD) | To monitor at the λmax of the parent compound and to identify peaks of degradation products by their UV spectra. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good separation efficiency. |

| Injection Volume | 10-20 µL | Dependent on sample concentration. |

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its suitability for stability studies.[12][14] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[12][14]

Caption: General workflow for stability assessment of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol using HPLC.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the stability-indicating nature of the analytical method and to elucidate potential degradation pathways.[16]

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material and solution at 80 °C for 48 hours.

-

Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Best Practices for Solution Preparation and Storage

Proper preparation and storage of solutions are critical to ensure their stability and to obtain reliable experimental results.

Solution Preparation Protocol

-

Weighing: Accurately weigh the required amount of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol powder using an analytical balance.

-

Solvent Addition: Add a portion of the desired solvent (e.g., HPLC-grade ethanol or a buffered aqueous solution) to a volumetric flask.

-

Dissolution: Transfer the weighed powder to the volumetric flask. Use a small amount of the solvent to rinse the weighing container to ensure complete transfer.

-

Sonication: If necessary, sonicate the solution for a few minutes to aid in dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

-

Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before use, especially for HPLC analysis.

Storage and Handling

-

Storage Conditions: Store solutions in a cool, dark place, preferably in a refrigerator at 2-8 °C. Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.

-

Container Closure: Ensure that the container is tightly sealed to prevent solvent evaporation.

-

Long-term Storage: For long-term storage, consider preparing stock solutions at a higher concentration in a suitable organic solvent and diluting as needed. The stability of frozen solutions should be experimentally verified.

-

Safety Precautions: As a nitroaromatic compound, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Conclusion

References

-

Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. (2023). PMC. [Link]

-

Quantitative Determination of Four Azo Dyes in Rat Plasma with Solid-Phase Extraction and UFLC–MS-MS Analysis: Application to a Pharmacokinetic Study. (2016). Journal of Chromatographic Science. [Link]

- How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. (2025). PMC.

-

Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. (2025). ResearchGate. [Link]

-

Thermal degradation of azobenzene dyes. (2020). ResearchGate. [Link]

-

Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (2007). thescipub.com. [Link]

-

Azo dyes. a-levelchemistry.co.uk. [Link]

-

Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

-

Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. (2025). ResearchGate. [Link]

-

Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. PubMed. [Link]

-

Acid Mordant Brown 33. okchem.com. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses. [Link]

-

Thermal Decomposition of Nitrophenols. (2023). Scribd. [Link]

-

Stability Indicating Method Development & Validation. Eagle Analytical. [Link]

-

Preparation of 4-nitrophenol. Chemiqsoc.com. [Link]

-

Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). scik.org. [Link]

-

How pH and Temperature Affect Dye Unevenness. (2025). VICHEM. [Link]

- Method for preparing 2,4-dinitrophenol from phenol by nitration. (2014).

-

Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. (2005). PubMed. [Link]

-

Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. (2015). Sciencemadness.org. [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. [Link]

-

Degradation of p-Nitrophenol by thermally activated persulfate in soil system. (2025). ResearchGate. [Link]

-

Photocatalytic Degradation of Direct Blue 5b and Mordant Brown RH33 Azo Dye by Nano Al2O3 under UV Irradiation. (2016). currentresearchweb.com. [Link]

-

Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. (2009). DergiPark. [Link]

-

Degradation of Azo Dyes by Laccase and Ultrasound Treatment. (2002). PMC. [Link]

-

Synthesis and thermal properties of some phenolic resins. (2019). iasj.net. [Link]

-

Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (2014). ResearchGate. [Link]

-

Phenol depletion by thermally activated peroxydisulfate at 70°C. (2011). PubMed. [Link]

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). PMC. [Link]

-

Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. (2021). journalcsij.com. [Link]

-

Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. (2025). MDPI. [Link]

-

Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. (2025). ResearchGate. [Link]

-

The Degradation Rates of Natural Dyes from Natural Resources: A Review. (2020). ajprd.com. [Link]

-

Mordant Brown 33. (2012). World dye variety. [Link]

-

Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. (2025). ResearchGate. [Link]

Sources

- 1. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. curresweb.com [curresweb.com]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

- 8. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. vichem.vn [vichem.vn]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Nitro-4-(2',4'-dinitrophenylazo)phenol Based Optical Sensors for Potassium

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the specific chromoionophore "2-Nitro-4-(2',4'-dinitrophenylazo)phenol" is not extensively documented in the scientific literature as a primary component for potassium optical sensors, this guide utilizes the fundamental principles of ion-exchange based optical sensing and employs a structurally related and well-understood class of azo dyes as a representative chromoionophore. The protocols and mechanisms described herein are based on established scientific principles for the development of colorimetric potassium sensors.

Introduction

The accurate and real-time monitoring of potassium (K⁺) concentrations is of paramount importance in numerous fields, including clinical diagnostics, environmental analysis, and pharmaceutical research. Traditional methods for potassium detection, such as ion-selective electrodes (ISEs) and atomic absorption spectroscopy, while accurate, often require sophisticated instrumentation and are not always suitable for decentralized or continuous monitoring. Optical sensors, particularly those based on colorimetric or fluorescent changes, offer a compelling alternative due to their potential for miniaturization, cost-effectiveness, and ease of use.

This document provides a comprehensive guide to the principles, design, and application of optical sensors for potassium ions based on an ion-exchange mechanism, utilizing an azo dye as a chromoionophore. We will delve into the underlying scientific principles, provide detailed protocols for sensor fabrication and characterization, and discuss the interpretation of results.

Principle of Operation: Ion-Exchange Based Optical Sensing

The optical detection of potassium, an alkali metal ion that does not readily form strong coordination complexes with simple chromophores, is typically achieved through an indirect mechanism known as ion-exchange. This system is elegantly designed to translate the selective binding of potassium into a measurable optical signal. The core components of such a sensor are typically embedded within a hydrophobic polymer matrix, often referred to as an optode membrane.

The key players in this mechanism are:

-

Potassium-Selective Ionophore: A molecule that selectively binds potassium ions. Crown ethers, such as Dibenzo-18-crown-6, and naturally occurring ionophores like Valinomycin are commonly employed for their high affinity and selectivity for K⁺.[1]

-

Chromoionophore: An indicator dye whose absorption or fluorescence spectrum is sensitive to changes in its immediate chemical environment, most commonly pH. Azo dyes are a versatile class of chromoionophores due to their strong and environmentally sensitive electronic transitions.[2]

-

Lipophilic Ion-Exchanger: A salt with a large, hydrophobic counter-ion that is confined within the membrane and facilitates the ion-exchange process while maintaining charge neutrality. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) is a common example.

The sensing mechanism, depicted below, relies on a competitive equilibrium between potassium ions and protons (H⁺) for interaction with the ionophore and chromoionophore, respectively.

Caption: Ion-exchange mechanism in an optical potassium sensor.

In the absence of potassium, the chromoionophore exists predominantly in its protonated form, exhibiting a characteristic color. When the sensor is exposed to a sample containing potassium ions, the selective ionophore extracts K⁺ into the membrane. To maintain charge neutrality within the hydrophobic membrane, a cation must be expelled. Due to the carefully tuned equilibrium, a proton from the chromoionophore is released into the aqueous sample. This deprotonation of the chromoionophore induces a significant change in its electronic structure, resulting in a distinct color change that can be quantified using spectrophotometry or even visually.[3]

Synthesis of a Representative Azo Dye Chromoionophore

For the purpose of this guide, we will outline the synthesis of a representative nitrophenylazo-phenol chromoionophore. The synthesis involves two main steps: diazotization of an aromatic amine and subsequent azo coupling with a phenol.

Step 1: Diazotization of 2,4-dinitroaniline

This reaction converts the primary aromatic amine into a diazonium salt, a highly reactive species.

Materials:

-

2,4-dinitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Protocol:

-

In a 250 mL beaker, dissolve a specific molar amount of 2,4-dinitroaniline in a minimal amount of concentrated HCl. The mixture may require gentle warming to facilitate dissolution.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 2,4-dinitroaniline solution while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 2,4-dinitrophenyldiazonium chloride.

Step 2: Azo Coupling with 2-Nitrophenol

The diazonium salt is then reacted with a coupling agent, in this case, 2-nitrophenol, to form the azo dye.

Materials:

-

2-Nitrophenol

-

Sodium Hydroxide (NaOH) solution

-

The prepared 2,4-dinitrophenyldiazonium chloride solution

-

Distilled Water

-

Ice

Protocol:

-

In a separate beaker, dissolve 2-nitrophenol in a cold aqueous solution of sodium hydroxide. The alkaline condition is necessary to activate the phenol for electrophilic attack by the diazonium salt.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-nitrophenol solution with continuous stirring.

-

A colored precipitate of the azo dye, 2-Nitro-4-(2',4'-dinitrophenylazo)phenol, should form immediately.

-

Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete reaction.

-

Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the product in a desiccator. The purity of the synthesized dye can be assessed by techniques such as melting point determination, and spectroscopic methods (UV-Vis, FT-IR, and NMR).

Fabrication of the Potassium-Selective Optode Membrane

The optode membrane is the heart of the sensor, where all the chemical interactions leading to the optical signal occur. The following protocol describes the preparation of a PVC-based membrane.

Materials:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (o-NPOE)

-

Potassium Ionophore: Dibenzo-18-crown-6 or Valinomycin

-

Chromoionophore: Synthesized 2-Nitro-4-(2',4'-dinitrophenylazo)phenol

-

Ion-Exchanger: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Solvent: Tetrahydrofuran (THF), freshly distilled

Table 1: Typical Optode Membrane Composition

| Component | Function | Typical Weight % |

| PVC | Polymer Matrix | ~33% |

| Plasticizer (e.g., DOS) | Membrane Solvent | ~65% |

| K⁺ Ionophore | Selective K⁺ Recognition | ~1% |

| Chromoionophore | Optical Signal Transducer | ~0.5% |

| Ion-Exchanger | Charge Neutrality | ~0.5% |

Protocol:

-

In a clean glass vial, weigh the appropriate amounts of PVC, plasticizer, potassium ionophore, chromoionophore, and ion-exchanger according to the desired composition (see Table 1).

-

Add a sufficient amount of THF to completely dissolve all components, typically 1-2 mL for every 100 mg of solid components.

-

Cap the vial and mix the contents thoroughly using a vortex mixer or by gentle agitation until a homogeneous, slightly viscous solution (cocktail) is obtained.

-

Prepare a clean glass slide or a suitable casting ring.

-

Carefully pour the membrane cocktail onto the glass slide or into the casting ring.

-

Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A transparent, flexible membrane will be formed.

-

Once completely dry, the membrane can be carefully peeled off the glass slide or removed from the casting ring.

-

Small discs of the membrane can be cut out using a cork borer or a sharp blade for use in sensing experiments.

Experimental Protocol for Potassium Measurement

This protocol outlines the steps for measuring potassium concentration using the fabricated optode membrane and a standard spectrophotometer.

Caption: Workflow for potassium measurement using the optical sensor.

Materials and Equipment:

-

Fabricated potassium-selective optode membrane discs

-

UV-Vis Spectrophotometer

-

Quartz or plastic cuvettes

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Potassium chloride (KCl) standard solutions of varying concentrations

-

Unknown sample containing potassium

Protocol:

-

Place a disc of the optode membrane at the bottom of a cuvette.

-

Add a defined volume of the buffer solution to the cuvette.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum. This will serve as the baseline or blank spectrum, representing the fully protonated chromoionophore.

-

To the same cuvette, add a small, known volume of a potassium standard solution or the unknown sample.

-

Allow the system to equilibrate for a predetermined time (e.g., 5-10 minutes), during which the ion-exchange process will occur. The equilibration time should be optimized for the specific membrane composition.

-

Record the absorbance spectrum of the solution after equilibration. A noticeable change in the spectrum, corresponding to the deprotonation of the chromoionophore, should be observed.

-

Repeat steps 4-6 for a series of potassium standard solutions to construct a calibration curve.

Data Analysis and Interpretation

The response of the optical sensor is typically quantified by the degree of deprotonation (α) of the chromoionophore, which is calculated from the absorbance data using the following equation:

α = (A - A_prot) / (A_deprot - A_prot)

Where:

-

A is the measured absorbance at the wavelength of maximum absorbance of the deprotonated chromoionophore.

-

A_prot is the absorbance at the same wavelength for the fully protonated chromoionophore (in the absence of potassium).

-

A_deprot is the absorbance at the same wavelength for the fully deprotonated chromoionophore (at a saturating potassium concentration).

A calibration curve is then generated by plotting α versus the logarithm of the potassium concentration. This curve can then be used to determine the potassium concentration in unknown samples.

Table 2: Expected Performance Characteristics

| Parameter | Typical Range/Value |

| Dynamic Range | 10⁻⁵ M to 10⁻¹ M K⁺ |

| Response Time | 2 - 15 minutes |

| Selectivity (log KpotK,Na) | -2 to -4 (highly selective for K⁺ over Na⁺) |

| pH Dependence | Minimal within a physiological pH range (e.g., 6-8) |

Troubleshooting and Methodological Considerations

-

Leaching of Components: Ensure that all membrane components are sufficiently lipophilic to prevent leaching into the aqueous sample, which can lead to signal drift and reduced sensor lifetime.

-

Response Time: The response time is influenced by the thickness of the membrane and the mobility of ions within it. Thinner membranes generally exhibit faster response times.

-

pH of the Sample: The sensor's response is based on a H⁺/K⁺ exchange. Therefore, the pH of the sample buffer will influence the equilibrium and the sensor's dynamic range. It is crucial to use a consistent buffer system for all measurements.

-

Interfering Ions: The selectivity of the sensor is primarily determined by the ionophore. While highly selective ionophores are used, high concentrations of interfering ions (e.g., Na⁺, NH₄⁺) can still affect the measurement. The selectivity should be characterized by measuring the response to these ions.

Conclusion

Optical sensors based on ion-exchange mechanisms offer a robust and versatile platform for the selective detection of potassium ions. By understanding the interplay between the ionophore, chromoionophore, and ion-exchanger within a hydrophobic membrane, researchers can design and fabricate sensors tailored to specific applications. The use of azo dyes as chromoionophores provides a strong colorimetric response, enabling straightforward quantification of potassium concentrations. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful development and implementation of these powerful analytical tools in both research and applied settings.

References

- Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593-1688.

- Xie, X., & Bakker, E. (2015). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 8, 483-507.

- Malinowska, E., et al. (2009). Scanometric potassium determination with ionophore-based disposable sensors. Analytica Chimica Acta, 654(2), 149-155.

- Hisamoto, H., et al. (1991). Flow-through type ion-selective optodes based on a neutral ionophore. Analytical Chemistry, 63(4), 357-362.

- Suzuki, K., et al. (1990). Design and synthesis of a potassium-selective chromoionophore based on a bis(crown ether) derivative. Analytical Chemistry, 62(14), 1476-1480.

-

Xie, X., et al. (2014). A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor. Chemical Communications, 50(73), 10652-10655.[4]

-

Ateş, S., & Ulusoy, H. İ. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 839-848.[2]

- Citterio, D., et al. (1999). A new, lipophilic, and pH-independent fluoroionophore for a lithium ion-selective bulk optode. Analytical Chemistry, 71(14), 2888-2894.

- Bakker, E., & Pretsch, E. (2007). Modern Potentiometry.

- Lerchi, M., et al. (1992). Lipophilic neutral carriers for anion-selective electrodes. Analytical Chemistry, 64(14), 1534-1540.

Sources

Sol-gel immobilization of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol for sensing

Application Note: Sol-Gel Immobilization of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol for Optical Sensing

Executive Summary

This guide details the protocol for the immobilization of 2-Nitro-4-(2',4'-dinitrophenylazo)phenol (hereafter referred to as NDPAP ) within a silica-based sol-gel matrix. NDPAP is a highly electron-deficient azo dye characterized by a phenolic hydroxyl group flanked by a nitro group, with an azo linkage to a dinitrophenyl ring.

Key Application: This sensor architecture is primarily designed for optical pH sensing in acidic media and ammonia vapor detection . The strong electron-withdrawing nature of the three nitro groups significantly lowers the pKa of the phenolic proton, making it a sensitive probe for weak bases or changes in acidic environments.

The Sol-Gel Advantage: Immobilization in a tetraethyl orthosilicate (TEOS) matrix provides optical transparency, chemical inertness, and a porous network that allows analyte diffusion while physically entrapping the bulky organic dye molecules.

Scientific Rationale & Mechanism

The Chromophore: NDPAP

NDPAP operates via a proton-transfer mechanism.

-

Acidic State (Protonated): The molecule exists in a phenol form, typically exhibiting a Yellow coloration (

). -

Basic State (Deprotonated): Upon exposure to a base (OH⁻ or NH₃), the phenolic proton is removed. The resulting phenolate anion is stabilized by resonance through the azo linkage and the electron-withdrawing nitro groups, causing a significant bathochromic shift (Red-shift) to Blue/Violet (

).

The Matrix: TEOS-based Sol-Gel

We utilize an acid-catalyzed hydrolysis of TEOS.[1] Acid catalysis yields linear, weakly cross-linked polymers that allow for high optical quality films. A surfactant (Triton X-100) is introduced to:

-

Prevent dye aggregation (dimerization).

-

Improve the homogeneity of the pore structure.

-

Enhance the wettability of the film for aqueous analytes.

Experimental Protocol

Phase A: Precursor Preparation (The "Host" Sol)

Reagents: Tetraethyl orthosilicate (TEOS, 98%), Ethanol (Abs.), Hydrochloric Acid (0.1 M), Triton X-100.

-

Mixing: In a clean glass vial, combine 5.0 mL of TEOS and 5.0 mL of Ethanol . Stir magnetically at 300 RPM for 10 minutes.

-

Catalysis: Dropwise add 1.5 mL of 0.1 M HCl .

-

Surfactant Addition: Add 50 µL of Triton X-100 .

-

Hydrolysis: Seal the vial and stir at room temperature (

) for 3 hours . The solution should transition from cloudy (immiscible) to clear (hydrolyzed).

Phase B: Dye Doping (The "Guest")

Reagents: NDPAP (Solid), Ethanol.[4]

-

Stock Solution: Prepare a

solution of NDPAP in ethanol. Sonicate to ensure complete dissolution. -

Doping: Add 2.0 mL of the NDPAP stock solution to the hydrolyzed sol prepared in Phase A.

-

Aging (Liquid Phase): Stir the doped sol for an additional 1 hour .

-

Why? This ensures the dye is uniformly distributed within the silica oligomers before the viscosity increases significantly.

-

Phase C: Film Deposition & Curing

Substrate: Quartz slides or Optical Fiber tips (cleaned with Piranha solution or NaOH).

-

Dip Coating: Immerse the substrate into the sol. Withdraw at a constant speed of 10 cm/min .

-

Control: Faster withdrawal speeds yield thicker films; slower speeds yield thinner films.

-

-

Drying (Xerogel Formation): Place the coated substrates in a drying oven.

-

Step 1:

for 24 hours (Solvent evaporation). -

Step 2:

for 2 hours (Condensation/Hardening). -

Warning: Do not exceed

as organic dyes may degrade.

-

Visualization of Workflows

Figure 1: Sol-Gel Synthesis & Sensing Mechanism

Caption: Workflow from precursor hydrolysis to optical signal generation via dye deprotonation.

Characterization & Validation Data

To ensure the trustworthiness of the sensor, the following validation steps are mandatory.

Leaching Test (Critical for Stability)

A major failure mode in physical entrapment is dye leaching.

-

Protocol: Immerse the cured film in a buffer solution (pH 7.0) for 24 hours.

-

Measurement: Analyze the buffer solution using UV-Vis spectroscopy.

-

Acceptance Criteria: Absorbance of the buffer at

of the dye must be

Response Characteristics

| Parameter | Value | Notes |

| Response Time ( | Dependent on film thickness (Target: | |

| Dynamic Range | pH 2.0 – 9.0 | Shifted lower due to nitro-group electron withdrawal. |

| Reversibility | After 10 cycles of Acid/Base exposure. | |

| Thermal Stability | Up to | Limited by the organic dye, not the silica matrix. |

Spectral Shift Data

| State | Species | Color | |

| Protonated | Neutral Phenol | Yellow | 380 |

| Deprotonated | Phenolate Anion | Blue/Violet | 580 |

| Shift ( | - | - | 200 nm |

Troubleshooting Guide

-

Problem: Film Cracking.

-

Cause: Drying too fast or humidity too low.

-

Solution: Add DMF (Dimethylformamide) as a drying control chemical additive (DCCA) or dry in a humidity chamber.

-

-

Problem: Slow Response Time.

-

Cause: Pores are too small or clogged.

-

Solution: Increase the aging time of the sol before coating, or increase the surfactant concentration slightly.

-

-

Problem: Dye Leaching.

-

Cause: Pore size > Dye molecule size.

-

Solution: Use a hybrid precursor (e.g., mix TEOS with Phenyl-triethoxysilane) to increase hydrophobicity and interaction with the organic dye.

-

References

-

Jerónimo, P. C. A., Araújo, A. N., & Montenegro, M. C. B. S. M. (2007). Optical sensors and biosensors based on sol–gel films.[5][6][7][8] Talanta, 72(1), 13-27. Link

-

Lobnik, A., Oehme, I., Murković, I., & Wolfbeis, O. S. (1998).[9] pH optical sensors based on sol–gels: Chemical doping versus covalent immobilization. Analytica Chimica Acta, 367(1-3), 159-165. Link

-

Gupta, B. D., & Sharma, S. (2002). A long-range fiber optic pH sensor prepared by dye doped sol–gel immobilization technique. Optics Communications, 213(4-6), 283-286. Link

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link

-

Mdpi, S. (2018).[2] Preparation and Optimization of Optical pH Sensor Based on Sol-Gel. Sensors, 18(10), 3184. Link

Sources

- 1. sanfanchem.com [sanfanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sol-gel-based biosensing applied to medicinal science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible sol–gel–sol medium for enzymatic optical biosensors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Procedure for synthesizing ChromoLyte-type ionophore reagents

Abstract

This technical guide details the synthesis, purification, and formulation of 4'-(2",4",6"-trinitrophenylamino)-benzo-18-crown-6 , a high-fidelity chromogenic ionophore analogous to "ChromoLyte" reagents used in clinical chemistry analyzers. Unlike traditional ion-selective electrodes (ISE), this molecular probe utilizes a "host-guest" proton-exchange mechanism to transduce potassium ion (

Introduction & Chemical Principle

The core technology relies on a Charge-Transfer (CT) Mechanism . The reagent consists of two functional domains covalently linked:

-

The Ionophore (Host): Benzo-18-crown-6, size-selective for Potassium (

).[1] -

The Chromophore (Reporter): A trinitrophenyl (picryl) amine group, which acts as a pH-sensitive indicator.

Mechanism of Action:

In the absence of

Reaction:

Strategic Synthesis Architecture

The synthesis follows a linear 3-step modification of the commercially available Benzo-18-Crown-6.

Figure 1: Linear synthesis pathway transforming the neutral crown ether into the active chromogenic reagent.

Experimental Protocols

Phase 1: Synthesis of the Chromogenic Ionophore

Safety Warning: Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is explosive when dry and a severe skin irritant. Handle in small quantities (<5g) in a fume hood. Use plastic spatulas, never metal.

Step A: Nitration of Benzo-18-Crown-6

-

Dissolve 5.0 g of Benzo-18-Crown-6 in 40 mL of glacial acetic acid and 30 mL of chloroform.

-

Cool to 5°C in an ice bath.

-

Dropwise, add 2.5 mL of concentrated Nitric Acid (

) over 20 minutes. -

Stir at room temperature for 4 hours.

-

Neutralize with aqueous

, extract with chloroform, and dry over -

Yield: Yellow solid (4'-Nitro-benzo-18-crown-6).

Step B: Reduction to 4'-Amino-Benzo-18-Crown-6

-

Dissolve the nitro-crown (from Step A) in 100 mL ethanol.

-

Add 100 mg of 10% Pd/C catalyst.

-

Hydrogenate at 40 psi (

atmosphere) for 6 hours using a Parr shaker. -

Filter through Celite to remove the catalyst. Evaporate solvent.[3]

-

Product: Thick brown oil or low-melting solid (Amine derivative). Note: This amine oxidizes easily; proceed immediately to Step C.

Step C: Coupling (The "ChromoLyte" Formation)

-

Dissolve 1.0 equivalent of 4'-Amino-Benzo-18-Crown-6 in dry acetonitrile.

-

Add 1.2 equivalents of Picryl Chloride (Trinitrochlorobenzene).

-

Add 2.0 equivalents of Sodium Bicarbonate (

) as an acid scavenger. -

Reflux gently for 4 hours. The solution will turn dark red/brown.

-

Cool and filter inorganic salts.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Final Appearance: Dark orange/red crystalline needles.

Phase 2: Reagent Formulation (The "Kit" Preparation)

The raw ionophore is hydrophobic. To function in clinical serum samples (aqueous), it must be formulated into a miscible reagent system.

Reagent Composition Table:

| Component | Concentration | Role |

| Chromogenic Ionophore | 0.2 mM | Potassium sensor. |

| Triethanolamine (TEA) | 100 mM | Buffer to maintain pH ~10.0. |

| Triton X-100 | 1.0% (w/v) | Non-ionic surfactant to solubilize the ionophore. |

| Lithium Acetate | 50 mM | Ionic strength adjuster (Li+ does not interfere). |

| DMSO / Water | 20% / 80% | Co-solvent system. |

Formulation Protocol:

-

Stock A (Organic): Dissolve 15 mg of the synthesized Ionophore in 20 mL of DMSO. Add 1.0 g Triton X-100. Mix until clear.

-

Stock B (Buffer): Dissolve Triethanolamine and Lithium Acetate in 80 mL deionized water. Adjust pH to exactly 10.2 using HCl.

-

Final Reagent: Slowly pour Stock A into Stock B while stirring rapidly. The solution should be a clear, bright yellow.

Validation & Quality Control

Method: Spectrophotometric titration.[4] Equipment: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

-

Blanking: Zero the instrument with the Reagent Formulation (Yellow).

-

Standard Addition: Add standard KCl solution (0–10 mM final concentration) to cuvettes containing the reagent.

-

Observation:

-

0 mM

: Yellow ( -

10 mM

: Shift to Orange/Red (

-

-

Data Processing: Plot Absorbance at 520 nm vs.

.

Mechanism Visualization:

Figure 2: The signal transduction pathway. Potassium binding lowers the pKa of the amine, causing deprotonation and color change.

Troubleshooting & Expert Insights

-

Issue: High Background Absorbance.

-

Cause: The pH of the formulation is too high (too close to the pKa of the unbound chromophore).

-

Fix: Lower the buffer pH by 0.2 units. The reagent should be distinctly yellow, not orange, when fresh.

-

-

Issue: Sodium Interference.

-

Cause: Benzo-18-Crown-6 has weak affinity for

. -

Fix: Ensure the crown ether is high purity.[3] For higher selectivity, replace Benzo-18-Crown-6 with Benzo-15-Crown-5 (for Na+ assays) or use cryptands (more expensive but more selective).

-

-

Issue: Precipitation.

-

Cause: Ionophore crashed out of aqueous phase.

-

Fix: Increase Triton X-100 concentration to 2% or increase DMSO ratio.

-

References

-

Nakamura, H., et al. (1981). Synthesis of chromogenic crown ethers and liquid-liquid extraction of alkali metal ions.[5] Talanta.[6] Link

-

Pedersen, C. J. (1967).[7] Cyclic polyethers and their complexes with metal salts.[2][7][8] Journal of the American Chemical Society. Link

-

Tohda, K., et al. (1990). Design of chromogenic crown ethers for colorimetric determination of alkali metal ions. Analytical Sciences.[9] Link

-

Organic Syntheses. (1977). Macrocyclic Polyethers: 18-Crown-6.[1][2][3][7][8][10][11] Org.[1][3] Synth. 57, 30. Link

Sources

- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chromogenic ionophore-based methods for spectrophotometric assay of sodium and potassium in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. ijmrset.com [ijmrset.com]

- 7. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

Absorbance measurement protocols for nitrophenol azo dyes at 450-500 nm

Application Note: Precision Absorbance Protocols for Nitrophenol Azo Dyes (450–500 nm)

Executive Summary & Scientific Rationale

Target Analyte: Nitrophenol-based azo dyes (e.g., 4-(4-nitrophenylazo)phenol, Disperse Orange 3, and Magneson derivatives). Spectral Window: 450–500 nm.

This guide addresses the spectrophotometric quantification of nitrophenol azo dyes, a class of chromophores widely used in drug delivery sensing, combinatorial chemistry, and textile engineering. While simple p-nitrophenol absorbs at ~400 nm (phenolate form), the azo-coupled derivatives exhibit extended conjugation, pushing the Intramolecular Charge Transfer (ICT) band into the 450–500 nm visible region.

The Physics of the 450–500 nm Band: Absorbance in this region is typically driven by two critical phenomena in nitrophenol azo dyes:

-

Halochromism (pH Effect): The deprotonation of the phenolic hydroxyl group forms a phenolate anion . The resulting "push-pull" system (electron-donating phenolate

azo bridge -

Solvatochromism: In polar aprotic solvents (e.g., DMSO, DMF), the excited state is stabilized, shifting the absorption maximum of dyes like Disperse Orange 3 from ~415 nm (in ethanol) toward 450 nm .

Materials & Instrumentation

Reagents

-

Target Dye Standard: High-purity (>95%) 4-(4-nitrophenylazo)phenol (CAS: 1435-60-5) or Disperse Orange 3 (CAS: 730-40-5).

-

Solvents: Spectroscopic grade Ethanol (EtOH), Methanol (MeOH), or Dimethyl Sulfoxide (DMSO).

-

Buffer Systems (Critical for Reproducibility):

-

Acidic Blank: 0.1 M HCl (pH < 2).

-

Alkaline Activation Buffer: 0.1 M Glycine-NaOH or Carbonate-Bicarbonate buffer (pH 10.0–11.0) to ensure 100% ionization.

-

Equipment

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer with 1 nm spectral bandwidth (e.g., Shimadzu UV-2600, Agilent Cary 60).

-

Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Note: Glass or plastic is acceptable for >400 nm, but quartz ensures baseline stability if scanning UV regions.

Experimental Protocols

Protocol A: Stock Solution & Solvatochromic Verification

Objective: To prepare a stable stock and verify the spectral shift into the 450–500 nm target window.

-

Primary Stock Preparation:

-

Weigh 10.0 mg of the dye.

-

Dissolve in 100 mL of DMSO (for Disperse Orange 3) or 0.1 M NaOH (for phenolic dyes).

-

Concentration: ~100 mg/L (approx. 0.4 mM).[1]

-

Storage: Amber glass vial at 4°C. (Stable for 1 week).

-

-

Spectral Scanning (The "Scouting" Step):

-

Dilute the stock 1:50 into three separate cuvettes containing:

-

Cuvette A: 0.1 M HCl (Acidic form).

-

Cuvette B: Ethanol (Neutral solvated form).

-

Cuvette C: pH 11.0 Buffer (Anionic/Phenolate form).

-

-

Scan: 300 nm to 600 nm.

-

Validation: Confirm that Cuvette C (or B for DO3) exhibits a peak or strong shoulder within 450–500 nm .

-

Criterion: If

nm, increase solvent polarity (add 10% DMSO) to redshift the peak.

-

Protocol B: Determination of Molar Absorptivity ( )

Objective: To establish the quantitative relationship between Absorbance (A) and Concentration (c) at the specific target wavelength (e.g., 480 nm).

-

Standard Curve Generation:

-

Prepare 5 working standards from the Primary Stock using the pH 11.0 Buffer (to force the red-shifted phenolate form).

-

Concentration Range: 5, 10, 20, 30, 40

M.

-

-

Measurement:

-

Zero the instrument with the pH 11.0 buffer blank.

-

Measure Absorbance at 480 nm (or the determined

from Protocol A). -

Note: 480 nm is often chosen to avoid interference from yellow impurities absorbing <420 nm.

-

-

Calculation:

-

Plot Absorbance (

) vs. Concentration (M, -

Perform Linear Regression (

). -

Target

: Expect values in the range of 15,000 – 25,000 M⁻¹cm⁻¹ .

-

Protocol C: pH-Dependent Spectral Shift (pKa Analysis)

Objective: To identify the precise pH required to maximize sensitivity at 450–500 nm.

-

Buffer Series: Prepare 10 mL aliquots of buffers ranging from pH 6.0 to 12.0 in 0.5 unit increments.

-

Spike: Add constant concentration of dye (e.g., 20

M) to each buffer. -

Isosbestic Point Verification:

-

Overlay all scans.

-

Identify the Isosbestic Point (wavelength where Absorbance is invariant with pH, typically ~350–390 nm).

-

Significance: A clean isosbestic point confirms a simple two-state equilibrium (Phenol

Phenolate) without degradation.

-

-

Plot: Absorbance at 480 nm vs. pH. The inflection point determines the pKa.

Data Presentation & Reference Values

Table 1: Spectral Characteristics of Key Nitrophenol Azo Dyes

| Compound | Solvent / Condition | Target Region Suitability | ||

| Disperse Orange 3 | Ethanol | 443 nm | ~13,500 | High (Shoulder covers 450-480 nm) |

| 4-(4-Nitrophenylazo)phenol | 0.1 M NaOH (pH 12) | 475–485 nm | ~22,000 | Optimal (Peak centers in target) |

| 4-(4-Nitrophenylazo)resorcinol | 0.1 M NaOH (pH 12) | 550–560 nm | ~18,000 | Low (Too red-shifted; use pH 9-10) |

| p-Nitrophenol (Monomer) | 0.1 M NaOH | 400–405 nm | ~18,300 | Unsuitable (Absorbs <420 nm) |

Visualizing the Mechanism & Workflow

Figure 1: Chemical Mechanism of the Red Shift

The transition from the protonated phenol (yellow) to the deprotonated phenolate (orange/red) extends the conjugated

Caption: Deprotonation of the phenolic group creates a "Push-Pull" system (Donor-Acceptor), shifting absorbance into the 450–500 nm detection window.

Figure 2: Experimental Workflow for Quantitation

Caption: Step-by-step workflow ensuring the dye is in the correct ionization state (Path B) before measurement.

Troubleshooting & Validation

-

Issue: Peak is <450 nm. [1][2][3][4]

-

Cause: Incomplete deprotonation or low solvent polarity.

-

Fix: Increase pH to >11.0 using 1M NaOH. Switch solvent to 50% DMSO/Water.

-

-

Issue: Non-linear Standard Curve.

-

Cause: Aggregation of the azo dye at high concentrations (stacking).

-

Fix: Ensure concentrations remain

. Add 0.1% Tween-20 surfactant to prevent stacking.

-

-

Issue: Fading Color.

-

Cause: Photobleaching or reduction of the azo bond.

-

Fix: Protect solutions from direct light. Measure immediately after mixing.

-

References

-

National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of 4-(4-Nitrophenylazo)resorcinol. NIST Chemistry WebBook. Retrieved from [Link]

-

Beloit College. (n.d.). Spectrophotometric Determination of pKa of Nitrophenols. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing pH interference in chromogenic ionophore assays

A Senior Application Scientist's Guide to Minimizing pH Interference